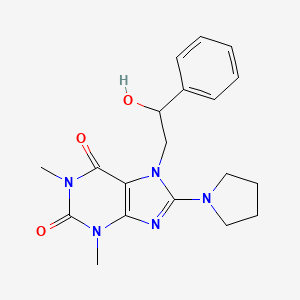![molecular formula C16H22FN3O2 B2434796 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea CAS No. 2415568-64-6](/img/structure/B2434796.png)
1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea, also known as PF-04991532, is a novel and potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are primarily expressed in sensory neurons and play a crucial role in pain sensation. Therefore, the development of TRPV1 inhibitors, such as PF-04991532, has the potential to provide relief for chronic pain conditions.
Mécanisme D'action
1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea acts as a competitive inhibitor of the TRPV1 channel. The TRPV1 channel is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin. By inhibiting the TRPV1 channel, 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is able to reduce the transmission of pain signals from sensory neurons to the central nervous system.
Biochemical and Physiological Effects:
In addition to its pain-relieving effects, 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has also been shown to have other physiological effects. For example, 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has been shown to reduce body temperature in rats, which is consistent with the known role of TRPV1 channels in thermoregulation. 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has also been shown to reduce the release of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is its high potency and selectivity for the TRPV1 channel. This makes it an ideal tool for studying the role of TRPV1 channels in pain and other physiological processes. However, one limitation of 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea. One area of interest is the development of more potent and selective TRPV1 inhibitors. Another area of interest is the use of 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea in combination with other pain-relieving drugs to enhance its effectiveness. Finally, further research is needed to fully understand the physiological effects of 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea and its potential use in other therapeutic areas beyond pain management.
Méthodes De Synthèse
The synthesis of 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea involves a series of chemical reactions that are both complex and time-consuming. The first step involves the reaction of 2-fluoroaniline with 1-(oxan-4-yl)pyrrolidine-3-carboxylic acid to form an intermediate compound. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is then reacted with 1-(oxan-4-yl)pyrrolidine-3-amine to form the final product, 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has been extensively studied in preclinical models of pain. In a rat model of neuropathic pain, 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea was found to significantly reduce pain behavior. In addition, 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has also been shown to reduce pain behavior in models of inflammatory pain and osteoarthritis pain.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O2/c17-14-3-1-2-4-15(14)19-16(21)18-12-5-8-20(11-12)13-6-9-22-10-7-13/h1-4,12-13H,5-11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJWXLCTCNDSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2F)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2434714.png)

![methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate](/img/structure/B2434719.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2434723.png)






![[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2434733.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2434734.png)